5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone
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Description
5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. Rho GTPases play a crucial role in regulating cell migration, proliferation, and survival, making them attractive targets for cancer therapy. EHT 1864 has shown promising results in preclinical studies and is currently being evaluated for its potential as a cancer therapeutic.
Scientific Research Applications
- Compounds containing a cyclohexenone moiety, like our target compound, have been reported to inhibit acetylcholinesterase (AChE) . AChE inhibition is relevant in neurodegenerative diseases, such as Alzheimer’s, where maintaining proper cholinergic signaling is crucial.
- In a zebrafish model, cyclohexenone derivatives have shown promise in attenuating heart failure . Understanding their mechanisms of action could lead to novel therapeutic strategies for cardiovascular diseases.
- Our compound has demonstrated anticancer activity in HCT116 human colon cancer cells . Investigating its specific targets and pathways could reveal potential drug candidates.
- Cyclohexenones are versatile building blocks for heterocycle synthesis. Researchers have used them to construct four- to seven-membered heterocycles with unique biological activities . These compounds often serve as pharmacophores in drug design.
- Coumarin-based derivatives, including cyclohexenones, are essential scaffolds for synthesizing biologically active compounds . Their diverse pharmacological applications range from antimicrobial agents to anticancer drugs.
- Indoles, both natural and synthetic, exhibit various biologically vital properties. Researchers have explored their potential in treating cancer cells, microbial infections, and other disorders . Our compound’s indole-like structure may contribute to similar effects.
Acetylcholinesterase Inhibition
Heart Failure Attenuation
Anticancer Activities
Heterocycle Synthesis
Coumarin Scaffold
Indole Derivatives
properties
IUPAC Name |
5-ethyl-4-hydroxy-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-2-9-11(18)14-13(15-12(9)19)20-8-10(17)16-6-4-3-5-7-16/h2-8H2,1H3,(H2,14,15,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEWESNRLOGQTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)N2CCCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-6-hydroxy-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one |
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